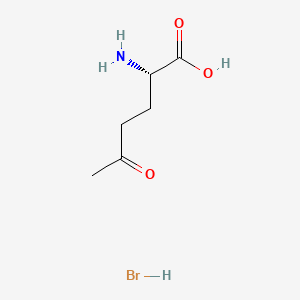

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

BICA-Na is synthesized through the reaction of isocyanuric acid with sodium hydroxide (NaOH) and potassium bromide (KBr) in the presence of an oxidizing agent. This synthesis yields a stable solid that can efficiently transfer bromenium ions to unsaturated substrates, making it a valuable reagent for bromination processes (Crespo et al., 2013).

Molecular Structure Analysis

The molecular structure of BICA-Na and its derivatives has been characterized by various spectroscopic methods, including NMR and high-resolution mass spectrometry. These studies provide detailed insights into the compound's structure, aiding in the understanding of its reactivity and applications in chemical synthesis (Turhanen, 2022).

Chemical Reactions and Properties

BICA-Na serves as an efficient brominating agent for aromatic compounds, alkenes, and various other organic molecules. Its ability to brominate under mild conditions without causing significant side reactions makes it a preferable choice for specific synthetic pathways. The compound's reactivity with different organic substrates illustrates its versatility in organic synthesis (Okada et al., 2003).

Physical Properties Analysis

The physical properties of BICA-Na, such as solubility in various solvents and stability under different conditions, are crucial for its storage and handling. The compound is generally stable, but precautions should be taken to avoid decomposition, which may affect its efficiency as a brominating agent. Understanding these properties is essential for its effective use in chemical reactions (Virgil, 2001).

Chemical Properties Analysis

BICA-Na's chemical properties, including its reactivity with different functional groups and its role in facilitating various chemical transformations, underscore its significance in organic chemistry. The compound's ability to act as a source of electrophilic bromine enables a wide range of bromination reactions, contributing to its utility in synthetic organic chemistry (Hoelz, 2010).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide is involved in the synthesis and modification of various chemical compounds. Schiff's bases derived from lysine, including derivatives of this compound, have shown promise as corrosion inhibitors for mild steel, with one derivative showing an impressive inhibition efficiency of 95.6% at a specific concentration. The study emphasized the Schiff bases' adsorption on mild steel surfaces, following the Langmuir adsorption isotherm model, with support from various analytical methods such as SEM and EDX (Gupta et al., 2016). Similarly, a specific derivative of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide, known as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, was synthesized from a related compound in good overall yield, showcasing the compound's versatility in chemical synthesis (Adamczyk & Reddy, 2001).

Biochemical Research and Applications

The biochemical properties of derivatives of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide have been studied extensively. For instance, 6-aminohexanoic acid, an ω-amino acid, plays a critical role in chemical synthesis of modified peptides and in the polyamide synthetic fibers industry. It's also used as a linker in various biologically active structures, indicating its significance in biochemical research and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Macrocyclic and Biologically Active Structures

The compound's derivatives have also been employed in creating complex structures such as a hexaaminomacrocycle, which suggests potential in coordinating complex chemical structures and reactions. This macrocycle, synthesized and crystallized with hydrobromic acid, forms a ditopic complex through hydrogen bonding interactions, showcasing intricate molecular architectures (Gibson et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide” was not found, similar compounds such as hydrobromic acid are known to be corrosive and can cause severe skin burns and eye damage4.

Direcciones Futuras

The future directions for research on “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions were not found in the available literature.

Please note that this information is based on the closest available data and may not be entirely accurate for “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide”. Always consult with a professional for more accurate information.

Propiedades

IUPAC Name |

(2S)-2-amino-5-oxohexanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQKNRUNFROUCX-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@@H](C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675591 |

Source

|

| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide | |

CAS RN |

1217856-43-3 |

Source

|

| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)